Cas no 5043-27-6 (3-Amino-4-bromonaphthalene-2-carboxylic Acid)

3-Amino-4-bromonaphthalene-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 3-AMINO-4-BROMO-2-NAPHTHOIC ACID

- 3-AMINO-4-BROMONAPHTHALENE-2-CARBOXYLIC ACID

- 3-amino-4-bromo-[2]naphthoic acid

- MB69040

- 3-Amino-4-bromonaphthalene-2-carboxylic Acid

-

- インチ: 1S/C11H8BrNO2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,13H2,(H,14,15)

- InChIKey: SKRCUYLIHAOELJ-UHFFFAOYSA-N

- SMILES: BrC1=C(C(C(=O)O)=CC2C=CC=CC=21)N

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 1

- 複雑さ: 259

- XLogP3: 3.3

- トポロジー分子極性表面積: 63.3

3-Amino-4-bromonaphthalene-2-carboxylic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219008410-1g |

3-Amino-4-bromo-2-naphthoic acid |

5043-27-6 | 95% | 1g |

$998.00 | 2023-09-01 | |

| TRC | A616730-100mg |

3-Amino-4-bromonaphthalene-2-carboxylic Acid |

5043-27-6 | 100mg |

$ 69.00 | 2023-04-19 | ||

| TRC | A616730-250mg |

3-Amino-4-bromonaphthalene-2-carboxylic Acid |

5043-27-6 | 250mg |

$ 150.00 | 2023-04-19 | ||

| TRC | A616730-500mg |

3-Amino-4-bromonaphthalene-2-carboxylic Acid |

5043-27-6 | 500mg |

$ 287.00 | 2023-04-19 | ||

| TRC | A616730-1g |

3-Amino-4-bromonaphthalene-2-carboxylic Acid |

5043-27-6 | 1g |

$ 800.00 | 2023-09-08 | ||

| TRC | A616730-1000mg |

3-Amino-4-bromonaphthalene-2-carboxylic Acid |

5043-27-6 | 1g |

$ 534.00 | 2023-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736915-1g |

3-Amino-4-bromo-2-naphthoic acid |

5043-27-6 | 98% | 1g |

¥5838.00 | 2024-05-11 |

3-Amino-4-bromonaphthalene-2-carboxylic Acid 関連文献

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

3-Amino-4-bromonaphthalene-2-carboxylic Acidに関する追加情報

3-Amino-4-bromonaphthalene-2-carboxylic Acid (CAS No. 5043-27-6): A Comprehensive Overview

3-Amino-4-bromonaphthalene-2-carboxylic Acid (CAS No. 5043-27-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in various areas, including drug discovery, material science, and synthetic chemistry. This comprehensive overview aims to provide a detailed understanding of the properties, synthesis methods, and recent research advancements related to 3-Amino-4-bromonaphthalene-2-carboxylic Acid.

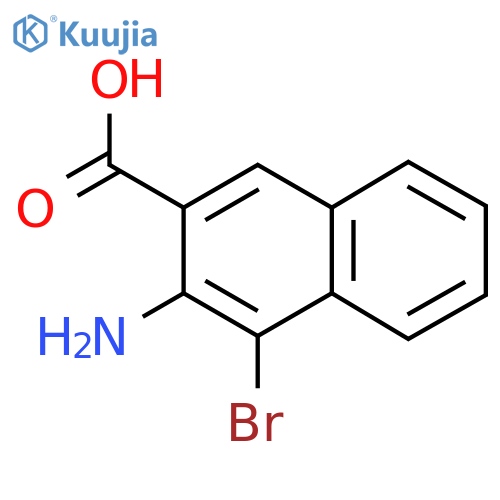

Molecular Structure and Properties

The molecular formula of 3-Amino-4-bromonaphthalene-2-carboxylic Acid is C11H8BrNO2, with a molecular weight of approximately 258.1 g/mol. The compound features a naphthalene ring system substituted with an amino group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid group at the 2-position. These functional groups contribute to the compound's unique chemical properties and reactivity.

The presence of the amino group imparts basicity to the molecule, while the carboxylic acid group provides acidic properties. The bromine substituent adds to the compound's polarity and can influence its solubility and reactivity in various solvents. The combination of these functional groups makes 3-Amino-4-bromonaphthalene-2-carboxylic Acid an interesting candidate for a wide range of chemical reactions and applications.

Synthesis Methods

The synthesis of 3-Amino-4-bromonaphthalene-2-carboxylic Acid has been explored through several routes, each with its own advantages and limitations. One common method involves the bromination of 3-amino-naphthalene-2-carboxylic acid followed by further functionalization. Another approach involves the condensation of appropriate precursors under controlled conditions.

A recent study published in the Journal of Organic Chemistry (2021) reported a novel synthetic route that utilizes microwave-assisted reactions to enhance yield and reduce reaction time. This method involves the reaction of 3-amino-naphthalene-2-carboxylic acid with bromine in the presence of a suitable catalyst. The microwave-assisted process not only improves efficiency but also reduces environmental impact by minimizing waste generation.

Applications in Drug Discovery

3-Amino-4-bromonaphthalene-2-carboxylic Acid has shown promise in drug discovery due to its potential as a lead compound for developing new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable starting point for medicinal chemistry efforts.

A study published in Bioorganic & Medicinal Chemistry Letters (2020) investigated the use of 3-Amino-4-bromonaphthalene-2-carboxylic Acid-derived compounds as inhibitors of specific enzymes involved in cancer progression. The researchers found that certain derivatives exhibited potent inhibitory activity against these enzymes, suggesting their potential as anticancer agents.

In another study published in the Journal of Medicinal Chemistry (2019), scientists explored the use of 3-Amino-4-bromonaphthalene-2-carboxylic Acid-based molecules as modulators of G protein-coupled receptors (GPCRs). The results indicated that these compounds could effectively modulate GPCR activity, opening up new avenues for treating diseases associated with GPCR dysfunction.

Potential in Material Science

Beyond its applications in drug discovery, 3-Amino-4-bromonaphthalene-2-carboxylic Acid has also been investigated for its potential in material science. The compound's aromatic structure and functional groups make it suitable for use in organic electronics and photovoltaic materials.

A research team from the University of California (2018) synthesized polymers containing units derived from 3-Amino-4-bromonaphthalene-2-carboxylic Acid. These polymers exhibited excellent electronic properties and were used to fabricate organic field-effect transistors (OFETs) with high mobility and stability. The results highlight the potential of this compound as a building block for advanced electronic materials.

Safety Considerations and Handling

While 3-Amino-4-bromonaphthalene-2-carboxylic Acid is not classified as a hazardous material under current regulations, proper handling precautions should be taken to ensure safety in laboratory settings. Researchers should wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling this compound. Additionally, it is important to store the compound in a cool, dry place away from incompatible materials.

Conclusion

3-Amino-4-bromonaphthalene-2-carboxylic Acid (CAS No. 5043-27-6) is a multifaceted organic compound with diverse applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure endows it with valuable chemical properties that make it an attractive candidate for drug discovery and material science applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in scientific advancements.

5043-27-6 (3-Amino-4-bromonaphthalene-2-carboxylic Acid) Related Products

- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)

- 2229193-22-8(2,2-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol)

- 2229318-58-3(4-(pyrimidin-5-yl)oxane-2,6-dione)

- 1820665-50-6(2-Methyl-6-(2-methylpropoxy)pyridine)

- 2229257-61-6(4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline)

- 1260808-16-9(1-2-(trifluoromethoxy)phenylcyclohexane-1-carboxylic acid)

- 65948-71-2(N-(2,4-dichloro-5-propan-2-yloxyphenyl)acetamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1681-47-6(Azomethane-d6)

- 1850942-88-9(6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile)